molecular formula C9H12N2O3 B1441100 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid CAS No. 1178225-36-9

2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid

Cat. No.: B1441100
CAS No.: 1178225-36-9
M. Wt: 196.2 g/mol
InChI Key: BCTHUYYXKHNKSI-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has been studied for its potential therapeutic and environmental applications due to its unique chemical structure and biological activity.

Scientific Research Applications

2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including vasodilation and cholesterol reduction.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-(methylamino)ethanol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is heated to a specific temperature, often around 70°C, and maintained under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of nicotinic acid, such as esters, amides, and other substituted compounds .

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to influence cellular metabolism through the nucleotides NAD and NADP. The compound can enhance glucose metabolism and increase energy production within cells. Additionally, it may act as a vasodilator, improving blood flow and oxygen supply to tissues .

Comparison with Similar Compounds

    Nicotinic acid: A precursor and simpler form of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid.

    Xanthinol nicotinate: Another derivative of nicotinic acid with similar vasodilatory effects.

    2-[(2-Hydroxyethyl)(methyl)amino]ethanol: A related compound with similar functional groups but different applications

Uniqueness: this compound is unique due to its specific combination of hydroxyl, amino, and nicotinic acid groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(5-6-12)8-7(9(13)14)3-2-4-10-8/h2-4,12H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTHUYYXKHNKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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